molecular formula C17H21N5O2 B12257830 N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

Cat. No.: B12257830
M. Wt: 327.4 g/mol
InChI Key: NWIPXMCKTPWJEU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a pyrazolo[1,5-a]pyrazine moiety, both of which are substituted with cyclopropyl groups

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclopropyl-4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N5O2/c23-17(19-12-3-4-12)15-10-21(7-8-24-15)16-14-9-13(11-1-2-11)20-22(14)6-5-18-16/h5-6,9,11-12,15H,1-4,7-8,10H2,(H,19,23)

InChI Key

NWIPXMCKTPWJEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCOC(C4)C(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the morpholine ring and the cyclopropyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: This compound shares a similar pyrazolo core but differs in the attached functional groups and overall structure.

    2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol: Another compound with a similar pyrazolo[1,5-a]pyrazine core but with different substituents.

Uniqueness

N-cyclopropyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups and ring structures

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